molecular formula C11H14ClN3S B130134 3-Piperazinyl-1,2-Benzisothiazole Hydrochloride CAS No. 144010-02-6

3-Piperazinyl-1,2-Benzisothiazole Hydrochloride

Cat. No. B130134
M. Wt: 255.77 g/mol
InChI Key: DOQLJTKEUIJSKK-UHFFFAOYSA-N
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Description

3-Piperazinyl-1,2-benzisothiazole hydrochloride is a chemical compound that has been the subject of various studies due to its potential biological activities. It is a derivative of benzisothiazole, which is often modified to enhance its biological properties. The piperazine moiety is a common feature in many pharmacologically active compounds, and its incorporation into the benzisothiazole core is of significant interest in medicinal chemistry.

Synthesis Analysis

The synthesis of benzisothiazole derivatives, including those with a piperazinyl group, has been reported using different methods. An efficient synthesis protocol for 3-(piperazin-1-yl)benzo[d]isothiazole derivatives was developed through a molecular hybridization approach, which involved eight steps and resulted in a series of twenty-eight molecules . Another study reported a one-pot, three-component reaction under aqueous conditions at room temperature, which allowed for the synthesis of 2-[4-(arylsulfonyl)piperazin-1-yl]-1,3-benzothiazole derivatives without the need for a catalyst, ligand, or base .

Molecular Structure Analysis

The molecular structure of benzisothiazole derivatives is characterized by the presence of a benzisothiazole core and a piperazine ring. The orientation and ligand-protein interactions of these molecules have been investigated, particularly in the context of their biological activity. For instance, the top hit molecules from the synthesized series were studied for their interactions with the MS DNA gyrase B subunit active site using Glide's extra precision mode (XP) .

Chemical Reactions Analysis

The chemical reactivity of 3-piperazinyl-1,2-benzisothiazole derivatives is influenced by the functional groups present on the benzisothiazole core and the piperazine ring. These compounds can undergo various chemical reactions, which are often explored to enhance their biological activity or to attach additional pharmacophores. The studies did not provide detailed chemical reaction pathways for these derivatives, but the synthesis and biological screening suggest that these compounds can be further modified to improve their properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-piperazinyl-1,2-benzisothiazole derivatives are crucial for their biological activity. These properties include solubility, stability, and the ability to interact with biological targets. The synthesized compounds were characterized using techniques such as 1H-NMR, MS, and elemental analysis, which provide insights into their structural and physical attributes . The interaction of the protein-ligand complex was found to be stable, and differential scanning fluorimetry evaluations indicated a positive shift in temperature, suggesting a strong interaction between the compound and the target protein .

Relevant Case Studies

The synthesized 3-piperazinyl-1,2-benzisothiazole derivatives have been evaluated for various biological activities. One compound, in particular, showed promising results as an inhibitor against Mycobacterium tuberculosis DNA gyrase and was not cytotoxic in eukaryotic cells at a certain concentration . Another set of compounds with a piperazine moiety demonstrated vasorelaxant activity and heart-rate-reducing activity, indicating their potential as bradycardic agents . Additionally, the antimicrobial activity of novel 3-piperazinyl-1,2-benzisothiazole derivatives was assessed, showing effectiveness against various bacterial and fungal strains .

Scientific Research Applications

Synthesis and Potential Antipsychotic Applications

  • Heterocyclic analogues of 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-butyl) benzamide hydrochloride were synthesized and evaluated for potential antipsychotic applications. Two derivatives showed potent in vivo activities, indicating their potential as antipsychotic agents (Norman et al., 1996).

Structure-Activity Relationships in Antipsychotic Agents

  • A series of substituted benzamides, including those with 1,2-benzisothiazol-3-yl structures, were studied for atypical antipsychotic activity. The study led to the identification of a compound in clinical trials as a potential antipsychotic agent (Norman et al., 1996).

Synthesis for Clinical Evaluation

  • The synthesis of isotopically labelled CP-88,059, a compound including the 1,2-benzisothiazol-3-yl piperazine structure, was detailed. This compound is under clinical evaluation as an antipsychotic agent (Howard et al., 1994).

Cyclic Benzamides as Potential Antipsychotic Agents

  • Novel cyclic benzamides, including those with 1,2-benzisothiazol-3-yl structures, were prepared and evaluated as potential antipsychotic agents. The study highlighted the potential of certain derivatives in treating schizophrenia with low side effect risks (Norman et al., 1994).

Ureas/Thioureas Conjugated with Glutamic Acid for Antiglycation and Urease Inhibition

  • Urea and thiourea derivatives of glutamic acid conjugated to 3‐(1‐piperazinyl)‐1,2‐benzisothiazole were synthesized and evaluated for their antiglycation and urease inhibitory activities. Some compounds showed significant results, suggesting potential therapeutic applications (Sharma et al., 2013).

Lurasidone: Efficacy and Safety in Psychotic and Mood Disorders

  • Lurasidone, a novel benzisothiazole antipsychotic, was reviewed for its efficacy, safety, and tolerability in treating psychotic and major affective disorders. It demonstrated effectiveness in short-term treatment of schizophrenia and acute bipolar depression (Pompili et al., 2018).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 . It is toxic if swallowed, causes skin irritation, and causes serious eye irritation . It should be stored locked up .

Future Directions

The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Benzisothiazoles are an important class of heterocyclic compounds and exhibit various biological activities . Future research could focus on increasing the biological activity of benzisothiazole derivatives .

properties

IUPAC Name

3-piperazin-1-yl-1,2-benzothiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S.ClH/c1-2-4-10-9(3-1)11(13-15-10)14-7-5-12-6-8-14;/h1-4,12H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQLJTKEUIJSKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NSC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30236557
Record name 3-(1-Piperazinyl)-1,2-benzisothiazole monohydrochloride
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Molecular Weight

255.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Piperazinyl-1,2-Benzisothiazole Hydrochloride

CAS RN

144010-02-6, 87691-88-1
Record name 1,2-Benzisothiazole, 3-(1-piperazinyl)-, hydrochloride (1:?)
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Record name 3-Piperazin-1-yl-benzo[d]isothiazole hydrochloride
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Record name 3-(1-Piperazinyl)-1,2-benzisothiazole monohydrochloride
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Record name 3-(1-Piperazinyl)-1,2-benzisothiazole monohydrochloride
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Record name 3-(piperazin-1-yl)-benzo[d]isothiazole hydrochloride
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Record name 1,2-Benzisothiazole, 3-(1-piperazinyl)-, hydrochloride (1:?)
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Record name 1,2-Benzisothiazole, 3-(1-piperazinyl)-, hydrochloride (1:1)
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Record name 3-(1-PIPERAZINYL)-1,2-BENZISOTHIAZOLE MONOHYDROCHLORIDE
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Synthesis routes and methods

Procedure details

Anhydrous piperazine (49.4 g, 0.57 mol) and t-butanol (10 mL) were added to a dry, 300 mL round bottom flask equipped with a mechanical stirrer, thermometer, condenser topped with a nitrogen inlet, and pressure-equalizing dropping funnel. After the flask was purged with nitrogen, it was heated to 100° C. in an oil bath. A solution of 3-chloro-1,2-benzisothiazole (19.45 g, 0.11 mol) in t-butanol (10 mL) was added to the addition funnel, and then slowly added to the reaction flask over 20 minutes to moderate an exothermic reaction (112-118° C.). Once addition was complete the yellow solution was heated to reflux (121 °C.) and then maintained at reflux for 24 hours. Thin-layer chromatography showed that the reaction was complete. The reaction mixture was cooled to 85° C. and 120 mL of water was added. The hazy solution was filtered and the filter cake rinsed with 60 mL of t-butanol/water (1:1) solution. The pH of the combined filtrate and wash was adjusted to 12.2 with 50% aqueous caustic. The aqueous solution was extracted with toluene (200 mL), the layers were separated, and the aqueous layer was extracted with fresh toluene (100 mL). The combined toluene layers were washed with water (75 mL), and then the toluene solution was concentrated in vacuo at 48° C. to 90 mL. Isopropanol (210 mL) was added to the concentrate and then the pH was slowly adjusted to 3.8 with 7.6 mL of concentrated hydrochloric acid. The resulting slurry was cooled to 0° C., granulated for 45 min, and then filtered. The filter cake was washed with cold isopropanol (50 mL) and then dried in vacuo at 40° C. to afford 23.59 g (80% yield) of 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride as an off white solid.
Quantity
49.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
19.45 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NJ Hrib, JG Jurcak, DE Bregna… - Journal of medicinal …, 1996 - ACS Publications
HP-236 (3-[4-[4-(6-Fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-2,5,5-trimethyl-4-thiazolidinone maleate; P-9236) (54) displayed a pharmacological profile indicative of potential …
Number of citations: 42 pubs.acs.org

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